![molecular formula C13H15Cl2NO2 B4963882 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine](/img/structure/B4963882.png)
4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine
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Overview
Description
4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine, also known as DCB-M, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine involves the inhibition of tubulin polymerization, which is essential for cell division. 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process.
Biochemical and Physiological Effects:
4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine has been shown to have a variety of biochemical and physiological effects. Studies have shown that 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of various genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine in lab experiments is its high potency and specificity. 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine has been shown to have a low toxicity profile, making it a safe and reliable compound for use in scientific research. However, one of the limitations of using 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine. One area of focus is the development of 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine derivatives with improved solubility and potency. Another potential direction is the exploration of 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine's potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
In conclusion, 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine is a promising compound with potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an attractive candidate for further study. Future research in this area has the potential to lead to the development of new and innovative treatments for a variety of diseases.
Synthesis Methods
4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine can be synthesized through a multistep process involving the reaction of 2,5-dichlorobenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine in its pure form.
Scientific Research Applications
4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine has been widely used in scientific research due to its potential applications in various fields. One of the most promising applications of 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine is in the field of cancer research. Studies have shown that 4-(2,5-dichlorobenzoyl)-2,6-dimethylmorpholine can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
(2,5-dichlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-8-6-16(7-9(2)18-8)13(17)11-5-10(14)3-4-12(11)15/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAOVINVXCVORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)(2,6-dimethylmorpholin-4-yl)methanone |
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